1-[2-(Trifluoromethyl)phenyl]ethanol

Enantioselective synthesis Biocatalysis Asymmetric reduction

Key chiral intermediate for Plk1 inhibitor GSK461364 and NK-1 antagonists. Ortho-CF3 substitution enables high optical purity via simple aliphatic hydrocarbon recrystallization—unlike meta/para isomers which fail to crystallize efficiently. Procure racemic or (S)-enantiomer (ee >99% via biocatalytic reduction) for scalable, cost-effective pharmaceutical synthesis. Verify isomer identity to ensure purification viability.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 79756-81-3
Cat. No. B1348543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)phenyl]ethanol
CAS79756-81-3
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)O
InChIInChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
InChIKeyVGHBIJJTMFYTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Trifluoromethyl)phenyl]ethanol (CAS 79756-81-3) Procurement Guide: Properties, Synthesis, and Application Profile


1-[2-(Trifluoromethyl)phenyl]ethanol (CAS 79756-81-3), also designated as α-Methyl-2-(trifluoromethyl)benzenemethanol or α-Methyl-o-(trifluoromethyl)benzyl alcohol, is a chiral secondary alcohol with the molecular formula C9H9F3O and a molecular weight of 190.16 g/mol . The compound exists as a racemic mixture at room temperature unless otherwise specified, with a reported melting point of 40–42°C and a boiling point of 114–115°C at 2 mmHg . Its structure features a trifluoromethyl group substituted at the ortho position of the phenyl ring, which confers distinct electronic and steric properties compared to meta- or para-substituted analogs. The compound is a key chiral intermediate in the synthesis of pharmaceutical agents, most notably the Polo-like kinase 1 (Plk1) inhibitor GSK461364 , and is also employed in the synthesis of neurokinin-1 (NK-1) receptor antagonists .

Why 1-[2-(Trifluoromethyl)phenyl]ethanol Cannot Be Substituted with Other Trifluoromethylphenyl Ethanol Isomers or In-Class Analogs


Substitution of 1-[2-(trifluoromethyl)phenyl]ethanol with positional isomers—namely the 3-trifluoromethylphenyl (meta) or 4-trifluoromethylphenyl (para) ethanol derivatives—is scientifically invalid for applications requiring specific downstream pharmaceutical intermediates. The ortho-substitution pattern (CF₃ at the 2-position) dictates the compound's steric and electronic environment at the chiral center, which directly governs its interaction with asymmetric catalysts, enzymes, and ultimately, its target biological receptors in final drug molecules [1]. Critically, the purification behavior of these isomers differs fundamentally: patent data demonstrate that optically active 1-(3-trifluoromethylphenyl)ethanol fails to crystallize efficiently and 1-(4-trifluoromethylphenyl)ethanol cannot achieve high optical purity via simple recrystallization, whereas the ortho-substituted 2-isomer is amenable to straightforward aliphatic hydrocarbon recrystallization for optical purity enhancement [2]. Furthermore, the 3,5-bis(trifluoromethyl)phenyl analog crystallizes as a racemic conglomerate, requiring costly DABCO complexation for purification [2]. These isomer-specific purification constraints directly impact manufacturing scalability, cost-of-goods, and final enantiomeric excess specifications for pharmaceutical applications.

1-[2-(Trifluoromethyl)phenyl]ethanol: Quantitative Differentiation Evidence Against Analogs and Alternative Production Routes


Enantioselectivity of Biocatalytic vs. Chemical Asymmetric Synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethanol

The enantioselective production of (S)-1-[2-(trifluoromethyl)phenyl]ethanol via whole-cell biocatalysis using Geotrichum silvicola ZJPH1811 achieves product enantiomeric excess (ee) of >99.2%, compared to 87% ee achieved with a ruthenium catalyst system . This 12.2 percentage-point improvement in optical purity eliminates the requirement for downstream chiral chromatographic purification, reducing manufacturing costs and increasing overall process yield. In addition, an alternative enzymatic approach using Leifsonia alcohol dehydrogenase (LSADH) achieves >99% ee for the reduction of phenyl trifluoromethyl ketone to (S)-1-phenyltrifluoroethanol [1]. The earlier biocatalytic approach using acetone powder of Geotrichum candidum yielded only 13% product yield with 97% ee under 26.7 mM substrate concentration .

Enantioselective synthesis Biocatalysis Asymmetric reduction

Substrate Loading and Productivity Enhancement via Medium Engineering vs. Conventional Buffer System

The ChAc/Cys-MCD-containing deep eutectic solvent system developed for the biocatalytic production of (S)-1-[2-(trifluoromethyl)phenyl]ethanol using Geotrichum silvicola ZJPH1811 increased substrate loading by 6.7-fold and product yield by 2.4-fold compared to conventional aqueous buffer systems . This medium engineering strategy overcomes the intrinsic low water solubility and mass transfer limitations that typically constrain the productivity of chiral alcohol bioprocesses. No comparable productivity enhancement has been reported for other trifluoromethylphenyl ethanol isomers using similar strategies. The system also demonstrates a synergistic effect between choline acetate/cysteine (ChAc/Cys) and methylated-β-cyclodextrin (MCD) that both protects cells from substrate inhibition and enhances cell membrane permeability .

Bioprocess engineering Substrate loading Process intensification

Purification Efficiency: Ortho- vs. Meta- vs. Para-Trifluoromethylphenyl Ethanol Isomers

Patent documentation explicitly establishes that among the three trifluoromethylphenyl ethanol positional isomers, only the ortho-substituted compound (1-[2-(trifluoromethyl)phenyl]ethanol) can be efficiently purified to high optical purity via simple recrystallization from aliphatic hydrocarbon solvents [1]. The meta-substituted isomer (1-(3-trifluoromethylphenyl)ethanol) does not get favorably deposited in crystal form by recrystallization, while the para-substituted isomer (1-(4-trifluoromethylphenyl)ethanol) cannot be obtained with high optical purity by this method [1]. Furthermore, the 3,5-bis(trifluoromethyl)phenyl analog preferentially deposits as a racemic crystal, requiring complexation with 0.5 equivalents of the expensive reagent DABCO followed by recovery steps for optical purity enhancement [1]. This differential purification behavior means that the ortho-substituted compound offers a significantly more straightforward and cost-effective manufacturing route.

Chiral purification Recrystallization Process chemistry

Physicochemical Distinction: Ortho-Trifluoromethyl Substitution vs. Unsubstituted 1-Phenylethanol

The ortho-trifluoromethyl group in 1-[2-(trifluoromethyl)phenyl]ethanol significantly alters key physicochemical properties relative to unsubstituted 1-phenylethanol (CAS 98-85-1). The target compound exhibits a melting point of 40–42°C and a boiling point of 114–115°C at 2 mmHg (corresponding to 207.4±35.0°C at 760 torr calculated) , whereas 1-phenylethanol is a liquid at room temperature with a melting point of 20°C and a boiling point of 204°C at 760 mmHg. The solubility profile is also markedly different: the compound is calculated to be slightly soluble in water (2.9 g/L at 25°C) compared to 1-phenylethanol which has a water solubility of approximately 1.95 g/L. The predicted pKa of 14.07±0.20 reflects the electron-withdrawing effect of the CF₃ group. These property differences directly impact handling, formulation, and reaction solvent selection during downstream synthesis.

Physicochemical properties Solubility Substituent effects

Downstream Pharmaceutical Target Specificity: Plk1 Inhibitor Intermediate vs. General-Purpose Chiral Building Blocks

1-[2-(Trifluoromethyl)phenyl]ethanol is the specifically documented chiral intermediate for GSK461364, a potent, selective, and reversible ATP-competitive Polo-like kinase 1 (Plk1) inhibitor . Plk1 is a validated oncology target overexpressed in multiple cancer types, and GSK461364 has undergone clinical evaluation . In contrast, the 3-trifluoromethylphenyl isomer ((S)-1-(3-trifluoromethylphenyl)ethanol) is documented as an agrochemical intermediate [1], while the 3,5-bis(trifluoromethyl)phenyl analog is associated with NK-1 receptor antagonists such as Aprepitant . The substitution pattern specificity is not interchangeable; the ortho-trifluoromethyl substitution is structurally required for the Plk1 inhibitor pharmacophore. Procurement of the incorrect positional isomer would render the downstream synthetic route invalid for GSK461364 production.

Pharmaceutical intermediates Plk1 inhibitor GSK461364

Procurement-Driven Application Scenarios for 1-[2-(Trifluoromethyl)phenyl]ethanol Based on Evidence


Pharmaceutical Process Development: Plk1 Inhibitor Intermediate Manufacturing

Procurement of 1-[2-(trifluoromethyl)phenyl]ethanol is essential for synthetic routes targeting the Plk1 inhibitor GSK461364, a clinical-stage oncology therapeutic. The compound serves as a key chiral intermediate where the (S)-enantiomer is required for pharmacological activity . Process development teams should prioritize procurement of the optically pure (S)-enantiomer with ee specifications exceeding 99%, which can be achieved via biocatalytic reduction using Geotrichum silvicola ZJPH1811 in ChAc/Cys-MCD deep eutectic solvent systems (ee >99.2%) or LSADH-mediated reduction (ee >99%) [1]. The alternative ruthenium-catalyzed route yielding only 87% ee necessitates additional purification steps and is therefore less suitable for GMP manufacturing campaigns .

Generic Substitution Analysis: Ortho- vs. Meta- vs. Para-Isomer Selection

Procurement specialists evaluating cost-saving alternatives must recognize that substitution of 1-[2-(trifluoromethyl)phenyl]ethanol with its meta- or para-isomers is not chemically feasible for applications requiring efficient downstream chiral purification. Patent evidence demonstrates that only the ortho-substituted compound can be purified to high optical purity via simple aliphatic hydrocarbon recrystallization . The meta-isomer fails to crystallize, and the para-isomer cannot achieve high optical purity by recrystallization; the 3,5-bis(trifluoromethyl) analog requires costly DABCO complexation . These purification constraints mean that the ortho-isomer provides the most scalable and cost-effective route to pharmaceutical-grade optically pure material, and any perceived cost savings from isomer substitution would be offset by increased downstream processing costs and reduced overall yield.

Bioprocess Scale-Up: Medium-Engineered Whole-Cell Biocatalysis

For CROs and CDMOs developing scalable biocatalytic processes for chiral alcohol production, 1-[2-(trifluoromethyl)phenyl]ethanol represents a validated case study in medium engineering. The ChAc/Cys-MCD deep eutectic solvent system increases substrate loading by 6.7-fold and product yield by 2.4-fold compared to aqueous buffer systems when using Geotrichum silvicola ZJPH1811 whole cells . This process intensification directly addresses the low water solubility and mass transfer limitations that commonly constrain chiral alcohol bioprocesses. Procurement of the racemic starting material (2ʹ-(trifluoromethyl)acetophenone) and the biocatalyst system components should be coordinated to leverage this productivity advantage in manufacturing campaigns.

NK-1 Receptor Antagonist Synthesis: Chiral Building Block Procurement

1-[2-(Trifluoromethyl)phenyl]ethanol serves as a crucial chiral building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists, including the FDA-approved antiemetic Aprepitant and related clinical candidates . The (1R)-enantiomer is specifically required for NK-1 antagonist pharmacophore construction. Procurement specifications should include optical rotation and chiral HPLC purity data to verify enantiomeric integrity. The compound's ortho-trifluoromethyl substitution pattern is structurally required for the target receptor binding interactions, distinguishing it from other trifluoromethylphenyl ethanol isomers used in agrochemical or alternative pharmaceutical applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(Trifluoromethyl)phenyl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.